molecular formula C4H6N2 B572167 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole CAS No. 1219804-79-1

1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole

Cat. No.: B572167
CAS No.: 1219804-79-1
M. Wt: 88.143
InChI Key: XLSZMDLNRCVEIJ-RSRPWSGMSA-N
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Description

1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole is a deuterated derivative of imidazole, a five-membered heterocyclic compound. Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in this compound, which can significantly alter its chemical and physical properties. This compound has gained attention in scientific research due to its potential therapeutic and environmental applications.

Future Directions

Imidazoles, including 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole, have a broad range of applications in pharmaceuticals, agrochemicals, solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Therefore, the future directions in this field may involve the development of more efficient and versatile methods for the synthesis of imidazoles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole typically involves the deuteration of imidazole. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. Another approach involves the use of deuterated reagents in the synthesis of imidazole derivatives .

Industrial Production Methods: Industrial production of deuterated compounds often employs large-scale catalytic exchange reactions. The process involves the use of deuterium gas and catalysts such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen atoms with deuterium. This method ensures high yields and purity of the deuterated product .

Chemical Reactions Analysis

Types of Reactions: 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The deuterium atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.

Major Products: The major products formed from these reactions include deuterated imidazole derivatives, N-oxides, and amine derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a stable isotope-labeled compound in various chemical studies, including reaction mechanisms and kinetic isotope effects.

    Biology: The compound is employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.

    Medicine: Deuterated compounds are explored for their potential therapeutic benefits, including improved pharmacokinetics and reduced toxicity.

    Industry: It is used in the development of advanced materials and as a tracer in environmental studies.

Mechanism of Action

The mechanism of action of 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole involves its interaction with molecular targets and pathways similar to those of non-deuterated imidazole. The presence of deuterium can influence the compound’s binding affinity, stability, and reactivity. Deuterium’s higher bond dissociation energy compared to hydrogen can lead to altered reaction kinetics and metabolic stability.

Comparison with Similar Compounds

    Imidazole: The non-deuterated parent compound.

    2-Methylimidazole: A methyl-substituted derivative.

    4,5-Dimethylimidazole: A dimethyl-substituted derivative.

Uniqueness: 1,2,5-Trideuterio-4-(trideuteriomethyl)imidazole is unique due to the presence of deuterium atoms, which impart distinct chemical and physical properties. These properties can lead to improved stability, altered reaction kinetics, and potential therapeutic benefits compared to non-deuterated analogs.

Properties

IUPAC Name

1,2,5-trideuterio-4-(trideuteriomethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2/c1-4-2-5-3-6-4/h2-3H,1H3,(H,5,6)/i1D3,2D,3D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSZMDLNRCVEIJ-RSRPWSGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N=C(N1[2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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